molecular formula C12H16N2O B1435341 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline CAS No. 1893405-30-5

4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline

Cat. No.: B1435341
CAS No.: 1893405-30-5
M. Wt: 204.27 g/mol
InChI Key: FJTXFYGNLHCKNJ-UHFFFAOYSA-N
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Description

4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline is a complex organic compound characterized by a fused heterocyclic structure. This compound features a tetrahydrofuran ring fused to a pyrrole ring, with an aniline group attached. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic ring system. The aniline group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aniline group or the heterocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylic acid
  • tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
  • 4,4’-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(2-methoxyphenol)

Uniqueness

4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline is unique due to its specific fused ring structure and the presence of an aniline group. This combination of features provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-1-3-12(4-2-11)14-5-9-7-15-8-10(9)6-14/h1-4,9-10H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTXFYGNLHCKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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